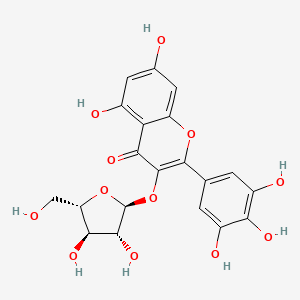
Myricetin 3-alpha-L-arabinofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myricetin 3-alpha-L-arabinofuranoside is a flavonoid glycoside, a type of compound commonly found in various plants. It is derived from myricetin, a well-known flavonoid, and is linked to an arabinofuranose sugar molecule. This compound is known for its potential health benefits and is found in fruits, vegetables, tea, and wine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Myricetin 3-alpha-L-arabinofuranoside typically involves the glycosylation of myricetin with arabinofuranose. The reaction conditions often require the presence of a catalyst and an appropriate solvent to facilitate the glycosylation process.
Industrial Production Methods: Industrial production of this compound may involve the extraction of myricetin from plant sources followed by enzymatic or chemical glycosylation. The process is optimized to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce reduced flavonoid derivatives .
Scientific Research Applications
Myricetin 3-alpha-L-arabinofuranoside has a wide range of scientific research applications:
Chemistry: It is studied for its antioxidant properties and potential use in synthetic chemistry.
Biology: The compound is investigated for its role in cellular processes and its potential to modulate various biological pathways.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: It is explored for use in food preservation, cosmetics, and nutraceuticals due to its antioxidant properties
Mechanism of Action
The mechanism of action of Myricetin 3-alpha-L-arabinofuranoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and modulates inflammatory pathways.
Neuroprotective Activity: It protects neurons from oxidative stress and modulates signaling pathways involved in neuroprotection
Comparison with Similar Compounds
Myricetin 3-alpha-L-arabinofuranoside is similar to other flavonoid glycosides such as:
- Myricetin 3-alpha-L-rhamnoside
- Myricetin 3-beta-D-galactoside
- Quercetin 3-alpha-L-arabinofuranoside
Uniqueness:
- Structural Differences: The presence of the arabinofuranose sugar differentiates it from other glycosides.
- Biological Activity: It exhibits unique biological activities due to its specific structure, which may enhance its antioxidant and anti-inflammatory properties compared to other similar compounds .
Properties
Molecular Formula |
C20H18O12 |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H18O12/c21-5-12-15(27)17(29)20(31-12)32-19-16(28)13-8(23)3-7(22)4-11(13)30-18(19)6-1-9(24)14(26)10(25)2-6/h1-4,12,15,17,20-27,29H,5H2/t12-,15-,17+,20-/m0/s1 |
InChI Key |
OXJKSVCEIOYZQL-IEGSVRCHSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12431761.png)
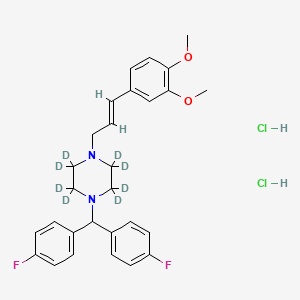
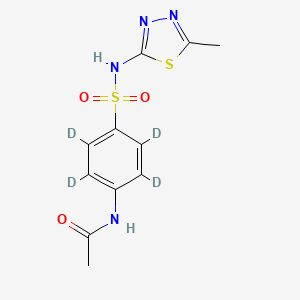
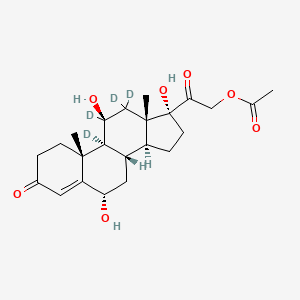
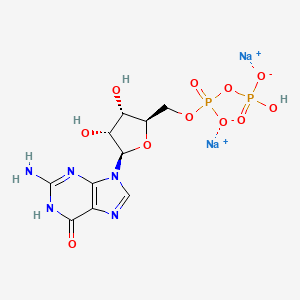
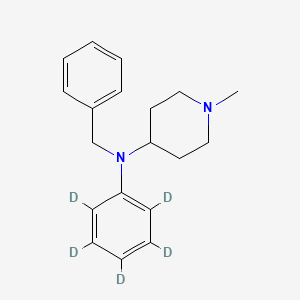
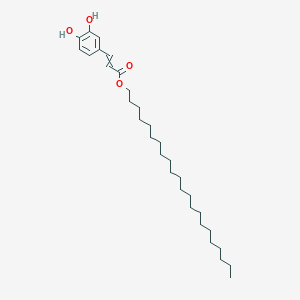
![(1S,3R,12S,16R)-15-(5,6-dihydroxy-6-methylheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12431805.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B12431808.png)
![ethyl 2-[3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12431810.png)
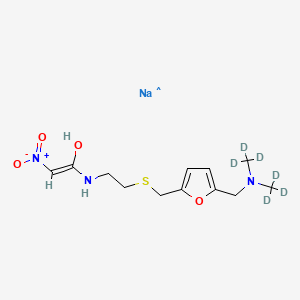
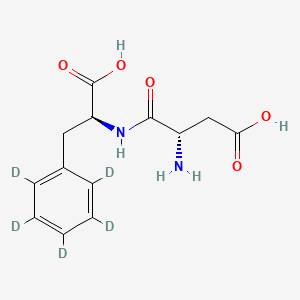
![Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)
